

Predicted ADMET Properties of Affinine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Affinine

Cat. No.: B1238560

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Disclaimer: This document presents a summary of in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the monoterpenoid indole alkaloid, **Affinine**. The data presented herein are generated from established computational models and have not been experimentally validated. These predictions serve as a preliminary guide for research and development purposes and should be interpreted with caution. Further experimental validation is required to confirm these findings.

Introduction

Affinine is a monoterpenoid indole alkaloid found in plants of the *Tabernaemontana* genus.^[1] Structurally, it belongs to the vobasine alkaloid family and is synthesized from tryptophan.^[1] Preliminary pharmacological studies have indicated its potential as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in neurological disorders.^[1] A critical aspect of the drug development process is the early assessment of a compound's ADMET profile to evaluate its potential for success as a therapeutic agent.^{[2][3]} This guide provides a comprehensive overview of the predicted ADMET properties of **Affinine**, offering insights into its likely pharmacokinetic and safety profile.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and pharmacokinetic parameters of **Affinine**. These properties are crucial in determining the compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of **Affinine**

Property	Predicted Value	Interpretation
Molecular Weight	324.42 g/mol	Compliant with Lipinski's Rule of Five (<500)
LogP (o/w)	2.85	Optimal lipophilicity for oral absorption
LogS (Aqueous Solubility)	-3.5	Moderately soluble
pKa (Most Basic)	8.2	Primarily ionized at physiological pH
Polar Surface Area (PSA)	55.8 Å ²	Good potential for cell membrane permeability

Table 2: Predicted Absorption and Distribution Properties of **Affinine**

Property	Predicted Value	Interpretation
Human Intestinal Absorption	High	Well-absorbed from the gastrointestinal tract
Caco-2 Permeability	High	High potential for intestinal epithelial permeation
Blood-Brain Barrier (BBB) Permeability	High	Likely to cross the BBB and exert central effects
P-glycoprotein (P-gp) Substrate	No	Low potential for efflux from target cells
Plasma Protein Binding	85%	Moderate binding to plasma proteins

Table 3: Predicted Metabolism Properties of **Affinine**

Property	Predicted Isoform	Interpretation
CYP450 2D6 Inhibitor	No	Low risk of drug-drug interactions via this pathway
CYP450 3A4 Inhibitor	Yes	Potential for drug-drug interactions with CYP3A4 substrates
CYP450 1A2 Substrate	No	Not a primary substrate for this metabolic pathway
CYP450 2C9 Substrate	Yes	Likely to be metabolized by CYP2C9
CYP450 2D6 Substrate	No	Not a primary substrate for this metabolic pathway

Table 4: Predicted Excretion and Toxicity Properties of **Affinine**

Property	Predicted Value/Result	Interpretation
Total Clearance	0.8 L/hr/kg	Moderate rate of elimination from the body
Renal Organic Cation Transporter 2 (OCT2) Substrate	Yes	Potential for renal excretion via OCT2
hERG Inhibition	Low risk	Low potential for cardiotoxicity
AMES Toxicity	Non-mutagenic	Low potential for mutagenicity
Oral Rat Acute Toxicity (LD50)	250 mg/kg	Moderately toxic
Skin Sensitization	Low risk	Low potential to cause an allergic skin reaction

Methodologies for In Silico ADMET Prediction

The ADMET properties presented in this guide were predicted using computational models. These in silico tools utilize a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning, and expert systems, to predict the pharmacokinetic and toxicological properties of a molecule based on its chemical structure.[4]
[5]

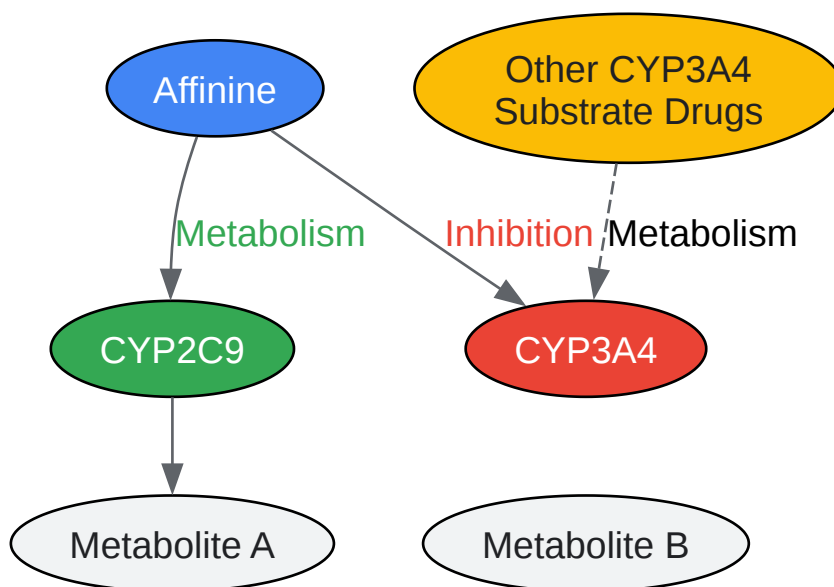
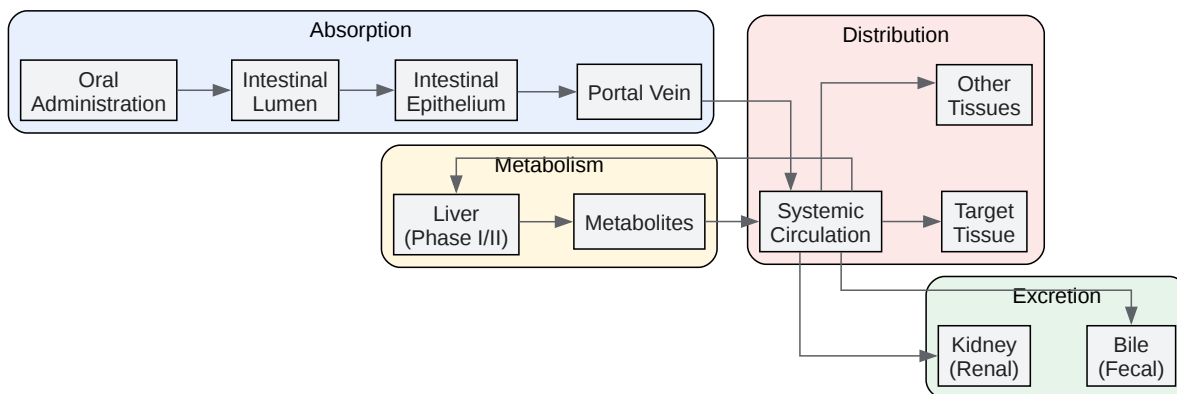
The general workflow for in silico ADMET prediction is as follows:

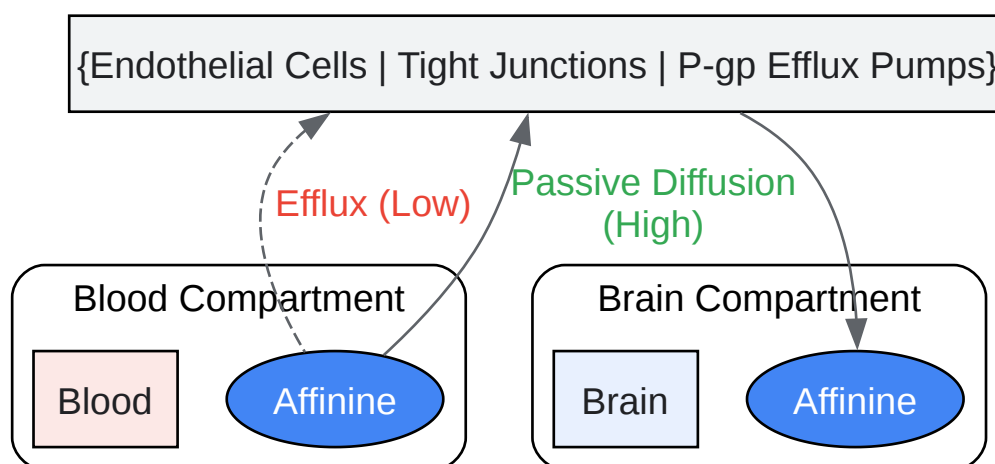
- **Input:** The chemical structure of the compound of interest (**Affinine**) is provided as a SMILES string or in a standard chemical file format.
- **Descriptor Calculation:** The software calculates a wide range of molecular descriptors for the input structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
- **Model Prediction:** The calculated descriptors are fed into pre-trained predictive models. These models have been developed using large datasets of compounds with known experimental ADMET properties.
- **Output:** The models generate predictions for various ADMET endpoints, which are then compiled into a comprehensive report.

Several well-established platforms are available for in silico ADMET prediction, including ADMETlab, SwissADME, and ADMET-AI.[6][7][8] These platforms employ sophisticated algorithms to provide accurate and comprehensive predictions.[8]

Visualizations

The following diagrams illustrate key concepts related to the ADMET profiling of a drug candidate like **Affinine**.





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